molecular formula C19H20N2O2S B15219804 Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- CAS No. 651749-01-8

Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-

Cat. No.: B15219804
CAS No.: 651749-01-8
M. Wt: 340.4 g/mol
InChI Key: GGZJLHMEVGNMMK-UHFFFAOYSA-N
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Description

3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a thioxoimidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thioxoimidazolidinyl intermediate, which can be synthesized through the reaction of 4-isopropylphenyl isothiocyanate with an appropriate amine under controlled conditions. This intermediate is then coupled with a benzoic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxoimidazolidinyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The thioxoimidazolidinyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid: A closely related compound with a similar structure but different functional groups.

    4-Isopropylbenzoic acid: Shares the benzoic acid moiety but lacks the thioxoimidazolidinyl group.

    Thioxoimidazolidinyl derivatives: Compounds with variations in the substituents on the thioxoimidazolidinyl group.

Uniqueness

3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651749-01-8

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-[3-(4-propan-2-ylphenyl)-2-sulfanylideneimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H20N2O2S/c1-13(2)14-6-8-16(9-7-14)20-10-11-21(19(20)24)17-5-3-4-15(12-17)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)

InChI Key

GGZJLHMEVGNMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=S)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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